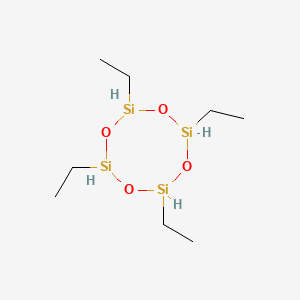

2,4,6,8-Tetraethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclotetrasiloxane, 2,4,6,8-tetraethyl- is a cyclic organosilicon compound characterized by a ring structure consisting of alternating silicon and oxygen atoms. Each silicon atom in the ring is bonded to two ethyl groups, making it a tetraethyl derivative. This compound is part of the larger family of cyclotetrasiloxanes, which are known for their unique chemical properties and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclotetrasiloxane, 2,4,6,8-tetraethyl- can be synthesized through the hydrosilylation of vinylsiloxanes with ethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 100°C and pressures from atmospheric to slightly elevated .

Industrial Production Methods

In industrial settings, the production of cyclotetrasiloxane, 2,4,6,8-tetraethyl- often involves the hydrolysis of dichlorosilanes followed by cyclization. The hydrolysis step produces a mixture of linear and cyclic siloxanes, which are then separated by distillation. The cyclic siloxanes, including cyclotetrasiloxane, 2,4,6,8-tetraethyl-, are isolated and purified through further distillation processes .

Chemical Reactions Analysis

Types of Reactions

Cyclotetrasiloxane, 2,4,6,8-tetraethyl- undergoes various chemical reactions, including:

Hydrosilylation: Addition of silicon-hydrogen bonds to unsaturated organic compounds.

Oxidation: Conversion to silanols or siloxanes in the presence of oxidizing agents.

Substitution: Replacement of ethyl groups with other functional groups under specific conditions.

Common Reagents and Conditions

Hydrosilylation: Platinum or rhodium catalysts, temperatures between 25°C and 100°C.

Oxidation: Hydrogen peroxide or other oxidizing agents, ambient temperature.

Substitution: Halogenating agents or organometallic reagents, varying temperatures.

Major Products Formed

Hydrosilylation: Formation of organosilicon compounds with various functional groups.

Oxidation: Production of silanols or siloxanes.

Substitution: Generation of substituted cyclotetrasiloxanes with different functional groups.

Scientific Research Applications

Cyclotetrasiloxane, 2,4,6,8-tetraethyl- has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor for the synthesis of advanced organosilicon compounds and polymers.

Biology: Employed in the development of biocompatible materials and drug delivery systems.

Medicine: Investigated for its potential in creating medical devices and implants due to its biocompatibility.

Industry: Utilized in the production of high-performance coatings, adhesives, and sealants

Mechanism of Action

The mechanism of action of cyclotetrasiloxane, 2,4,6,8-tetraethyl- involves its ability to form stable bonds with both organic and inorganic substrates. This property is attributed to the presence of silicon-oxygen bonds in its structure, which provide flexibility and stability. The compound can interact with various molecular targets, including polymers and biological molecules, through hydrosilylation and other reactions .

Comparison with Similar Compounds

Similar Compounds

- Cyclotetrasiloxane, 2,4,6,8-tetramethyl-

- Cyclotetrasiloxane, 2,4,6,8-tetravinyl-

- Cyclopentasiloxane, 2,4,6,8,10-pentaethyl-

Uniqueness

Cyclotetrasiloxane, 2,4,6,8-tetraethyl- is unique due to its specific ethyl substitution pattern, which imparts distinct chemical and physical properties compared to its methyl and vinyl counterparts. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula |

C8H24O4Si4 |

|---|---|

Molecular Weight |

296.61 g/mol |

IUPAC Name |

2,4,6,8-tetraethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane |

InChI |

InChI=1S/C8H24O4Si4/c1-5-13-9-14(6-2)11-16(8-4)12-15(7-3)10-13/h13-16H,5-8H2,1-4H3 |

InChI Key |

KOJCPAMHGPVAEW-UHFFFAOYSA-N |

Canonical SMILES |

CC[SiH]1O[SiH](O[SiH](O[SiH](O1)CC)CC)CC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(5-fluoro-2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14108650.png)

![2-[(4-Fluorophenyl)methyl]-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B14108670.png)

![2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dimethoxybenzyl)acetamide](/img/structure/B14108680.png)

![1-hydroxy-N-{5-[1-(propan-2-yl)-1H-benzimidazol-2-yl]pentyl}isoquinoline-4-carboxamide](/img/structure/B14108681.png)

![8-bromo-1,3-dimethyl-7-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108698.png)

![N-cyclopentyl-4-isopentyl-1-((3-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B14108703.png)

![3-(3-methylbutyl)-1-[2-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)-2-oxoethyl]thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14108710.png)

![1-(3-Chlorophenyl)-2-[2-(diethylamino)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108712.png)

![7-[2-hydroxy-3-(2-methylphenoxy)propyl]-3-methyl-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14108718.png)

![(2R,3S,4S,5S)-2,3,4,5-tetrakis[3-(3,4-dihydroxyphenyl)prop-2-enoyl]-2,3,4,5-tetrahydroxyhexanedioic acid](/img/structure/B14108729.png)

![1-(3-Ethoxyphenyl)-2-(3-methoxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14108737.png)